![molecular formula C17H17ClFN3O2 B2943308 2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380068-87-9](/img/structure/B2943308.png)
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CEP-9722 and is a novel inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of various cellular processes, including circadian rhythms, cell division, and DNA damage response. CEP-9722 has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases.
Mécanisme D'action
CEP-9722 is a selective inhibitor of CK1δ, which plays a crucial role in regulating various cellular processes. CK1δ is involved in phosphorylating numerous proteins, including PER2, a key component of the circadian clock. By inhibiting CK1δ, CEP-9722 can regulate the circadian clock and improve sleep quality. Additionally, CEP-9722 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEP-9722 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, CEP-9722 induces cell cycle arrest and apoptosis by inhibiting CK1δ. In neurons, CEP-9722 reduces oxidative stress and inflammation, protecting neurons from damage. In circadian rhythm disorders, CEP-9722 regulates the circadian clock and improves sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CEP-9722 in lab experiments include its high selectivity for CK1δ, its potential therapeutic applications in various fields, and its ability to regulate the circadian clock. However, some limitations of using CEP-9722 in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on CEP-9722, including:
1. Investigating the potential therapeutic applications of CEP-9722 in various diseases, including cancer, neurodegenerative diseases, and circadian rhythm disorders.
2. Developing more efficient synthesis methods for CEP-9722 to increase its availability for research and potential therapeutic use.
3. Studying the potential toxicity of CEP-9722 and developing strategies to minimize its toxicity.
4. Investigating the potential use of CEP-9722 as a tool for studying the role of CK1δ in various cellular processes.
5. Investigating the potential use of CEP-9722 in combination with other therapeutic agents to enhance its efficacy.
In conclusion, CEP-9722 is a novel inhibitor of CK1δ with potential applications in various fields. Its selective inhibition of CK1δ makes it a promising therapeutic agent for cancer, neurodegenerative diseases, and circadian rhythm disorders. Further research is needed to fully understand the potential applications of CEP-9722 and its limitations.
Méthodes De Synthèse
The synthesis of CEP-9722 involves several steps, including the reaction of 4-(5-fluoropyrimidin-2-yl)oxypiperidine with 4-chloroacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
CEP-9722 has been extensively studied for its potential applications in various fields, including cancer, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, CEP-9722 has shown promising results in inhibiting the growth of cancer cells in preclinical studies. In neurodegenerative disease research, CEP-9722 has shown potential in protecting neurons from oxidative stress and reducing inflammation. In circadian rhythm disorder research, CEP-9722 has shown potential in regulating the circadian clock and improving sleep quality.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-3-1-12(2-4-13)9-16(23)22-7-5-15(6-8-22)24-17-20-10-14(19)11-21-17/h1-4,10-11,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHZLHRWLKKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


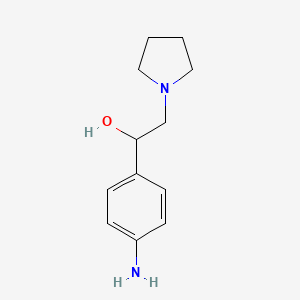
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)
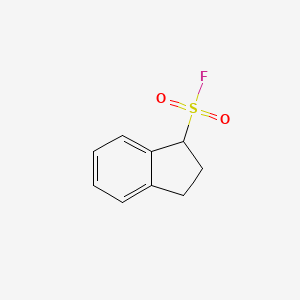
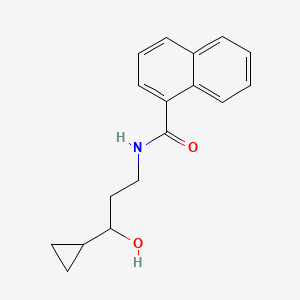
![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

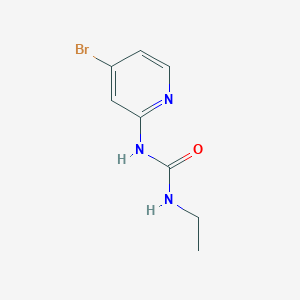

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
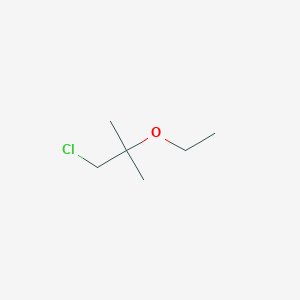
![3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2943247.png)